molecular formula C14H15N5OS B12226933 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12226933
M. Wt: 301.37 g/mol
InChI Key: LLCBVTODLKFHEK-UHFFFAOYSA-N
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Description

2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex heterocyclic compound that features a thiazole ring, a pyrrolopyrrole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of the thiazole ring through a Hantzsch thiazole synthesis, followed by the construction of the pyrrolopyrrole ring system. The final step often involves the coupling of the pyrimidine ring to the preformed bicyclic system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

Scientific Research Applications

2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their function. The pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit a wide range of biological activities.

Uniqueness

2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C14H15N5OS/c20-13(12-8-21-9-17-12)18-4-10-6-19(7-11(10)5-18)14-15-2-1-3-16-14/h1-3,8-11H,4-7H2

InChI Key

LLCBVTODLKFHEK-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=CSC=N4

Origin of Product

United States

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